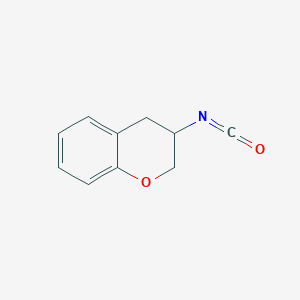

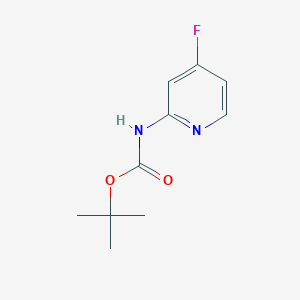

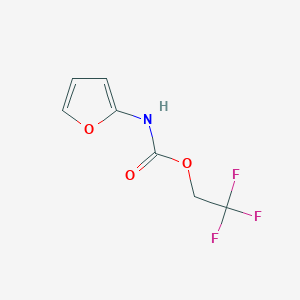

![molecular formula C8H13NO5 B1373852 2-氧杂-5-氮杂螺[3.4]辛烷 CAS No. 90207-55-9](/img/structure/B1373852.png)

2-氧杂-5-氮杂螺[3.4]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Oxa-5-azaspiro[3.4]octane” is a chemical compound with the empirical formula C6H11NO . It is a solid substance with a molecular weight of 113.16 (free base basis) . This compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .

Molecular Structure Analysis

The molecular structure of “2-Oxa-5-azaspiro[3.4]octane” is represented by the SMILES string OC (C (O)=O)=O.C1CCNC12COC2 . The InChI key for this compound is JFOZNINEJYPQQK-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“2-Oxa-5-azaspiro[3.4]octane” is a solid substance . It has a melting point range of 85-94 °C . The compound is stored at a temperature of -20°C .

科学研究应用

合成和药物发现

2-氧杂-5-氮杂螺[3.4]辛烷及其衍生物用于合成用于药物发现的新型化合物。Li、Rogers-Evans 和 Carreira(2013 年)展示了新型硫杂/氧杂-氮杂螺[3.4]辛烷的创建,这些硫杂/氧杂-氮杂螺[3.4]辛烷被设计为用于药物发现的多功能、结构多样的模块,包括对这些螺环的非对映选择性方法(Li、Rogers-Evans 和 Carreira,2013 年)。

不寻常的重排

Adamovskyi 等人(2014 年)探索了 1-氧杂-6-氮杂螺[2.5]辛烷衍生物的重排,提供了获得新型 5-取代 2-氮杂双环[3.1.0]己烷的途径,展示了这些反应的合成应用(Adamovskyi、Artamonov、Tymtsunik 和 Grygorenko,2014 年)。

特定环系统的首次合成

Papillon 和 Taylor(2000 年)利用 L-脯氨酸实现了光学活性 1-氧代-2-氧杂-5-氮杂螺[3.4]辛烷的首次合成,并讨论了使用串联羟醛-内酯化反应合成外消旋体系的方法(Papillon 和 Taylor,2000 年)。

安全和危害

未来方向

Spiro forms of lactones and oxazines, such as “2-Oxa-5-azaspiro[3.4]octane”, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are also used as photochromic materials . This suggests potential future directions in the field of dye and material science.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5-azaspiro[3.4]octane involves the reaction of 2-oxa-1,3-butadiene with 1-aminocyclohexane in the presence of a Lewis acid catalyst.", "Starting Materials": [ "2-oxa-1,3-butadiene", "1-aminocyclohexane", "Lewis acid catalyst" ], "Reaction": [ "Add 2-oxa-1,3-butadiene to a reaction flask", "Add 1-aminocyclohexane to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] } | |

CAS 编号 |

90207-55-9 |

分子式 |

C8H13NO5 |

分子量 |

203.19 g/mol |

IUPAC 名称 |

1-oxa-8-azaspiro[3.4]octane;oxalic acid |

InChI |

InChI=1S/C6H11NO.C2H2O4/c1-2-6(7-4-1)3-5-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) |

InChI 键 |

DJOULPPPRYDOIF-UHFFFAOYSA-N |

SMILES |

C1CC2(COC2)NC1 |

规范 SMILES |

C1CC2(CCO2)NC1.C(=O)(C(=O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?

A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

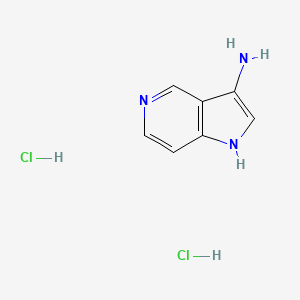

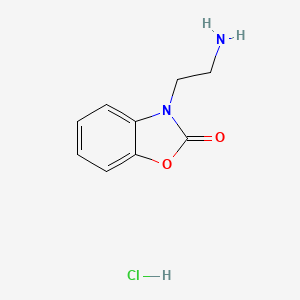

![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)

amine](/img/structure/B1373773.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)